[4-(4-{[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]SULFANYL}-1-PHTHALAZINYL)PHENYL](MORPHOLINO)METHANONE
Overview
Description
[4-(4-{[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]SULFANYL}-1-PHTHALAZINYL)PHENYL](MORPHOLINO)METHANONE is a complex organic compound with a unique structure that combines phenolic, phthalazinyl, and morpholinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-{[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]SULFANYL}-1-PHTHALAZINYL)PHENYL](MORPHOLINO)METHANONE typically involves multiple steps, starting with the preparation of the core phenolic structure. The phenolic core can be synthesized via the Friedel-Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization would be essential to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
[4-(4-{[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]SULFANYL}-1-PHTHALAZINYL)PHENYL](MORPHOLINO)METHANONE can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The phthalazinyl group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halides and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while substitution reactions could introduce various functional groups onto the phenolic or phthalazinyl rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.
Industry: It can be used as an antioxidant or stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of [4-(4-{[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]SULFANYL}-1-PHTHALAZINYL)PHENYL](MORPHOLINO)METHANONE involves its interaction with specific molecular targets. The phenolic group can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. The phthalazinyl and morpholinyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: Used as an antioxidant in industrial applications.
2,4-Di-tert-butylphenol: Another antioxidant with similar properties.
2,4,6-Tri-tert-butylphenol: Known for its strong steric hindrance and antioxidant properties.
Uniqueness
[4-(4-{[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]SULFANYL}-1-PHTHALAZINYL)PHENYL](MORPHOLINO)METHANONE is unique due to the combination of its phenolic, phthalazinyl, and morpholinyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[4-[4-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylphthalazin-1-yl]phenyl]-morpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37N3O3S/c1-32(2,3)26-19-23(20-27(29(26)37)33(4,5)6)40-30-25-10-8-7-9-24(25)28(34-35-30)21-11-13-22(14-12-21)31(38)36-15-17-39-18-16-36/h7-14,19-20,37H,15-18H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWFYDHAHADIND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)C(=O)N5CCOCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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